Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate
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Overview
Description
“Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate” is a carbamate derivative . The tert-butyl group attached to the nitrogen of the carbamate function indicates that this compound is N-protected, commonly using a tert-butoxycarbonyl (Boc) group, which is a standard protecting group in organic synthesis.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be achieved through various methods . For instance, the formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular formula of “Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate” is C9H16FNO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The molecular weight of “Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate” is 189.23 .Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl carbamates play a crucial role as intermediates in synthesizing biologically active compounds. For instance, Zhao et al. (2017) developed a rapid synthetic method for an important intermediate used in omisertinib (AZD9291), a drug for treating lung cancer, showcasing the importance of tert-butyl carbamates in pharmaceutical synthesis (Zhao et al., 2017).
Protonation Sites and Dissociation Mechanisms
In a study by Spáčil et al. (2011), the protonation sites and dissociation mechanisms of tert-butylcarbamates were analyzed, highlighting their significance in mass spectrometric assays for newborn screening of various lysosomal enzyme deficiencies (Spáčil et al., 2011).
Structural Analysis
Baillargeon et al. (2017) explored isomorphous crystal structures of tert-butyl carbamate derivatives, emphasizing the role of hydrogen and halogen bonds on carbonyl groups in the structural integrity of these compounds (Baillargeon et al., 2017).
Photomechanical Properties
The study of highly branched photomechanical crystals by Al‐Kaysi et al. (2017) demonstrated the photomechanical properties of tert-butyl ester derivatives, which could be used to move and concentrate silica microspheres on a surface under UV light exposure (Al‐Kaysi et al., 2017).
Synthesis Methodologies
Research on synthesis methodologies for related compounds, such as the work by Tang et al. (2014) on synthesizing an intermediate of the natural product jaspine B from L-Serine, underscores the versatility and importance of tert-butyl carbamate in organic synthesis (Tang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMFSNFUNLMGMM-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate |
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